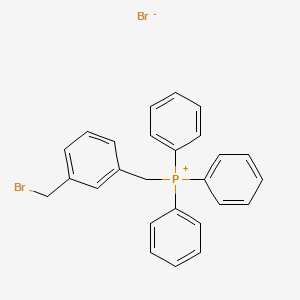
3-(Bromomethyl)benzyltriphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)benzyltriphenylphosphonium bromide is a chemical compound with the molecular formula C26H23Br2P. It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)benzyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a bromomethylbenzyl halide. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)benzyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Solvents such as dichloromethane, toluene, and acetonitrile are frequently used.
Catalysts: Catalysts like palladium or copper may be employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different substituents, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
3-(Bromomethyl)benzyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)benzyltriphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium group can stabilize reaction intermediates, facilitating various transformations. The bromide ion can also participate in reactions, either as a leaving group or as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
Benzyltriphenylphosphonium bromide: Similar in structure but lacks the bromomethyl group.
(3-Bromopropyl)triphenylphosphonium bromide: Contains a propyl group instead of a benzyl group.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of a benzyl group.
Uniqueness
3-(Bromomethyl)benzyltriphenylphosphonium bromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. The presence of both the bromomethyl and benzyl groups provides versatility in its reactivity and applications .
Properties
Molecular Formula |
C26H23Br2P |
|---|---|
Molecular Weight |
526.2 g/mol |
IUPAC Name |
[3-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H23BrP.BrH/c27-20-22-11-10-12-23(19-22)21-28(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26;/h1-19H,20-21H2;1H/q+1;/p-1 |
InChI Key |
FJWFZQIEGHAMIZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



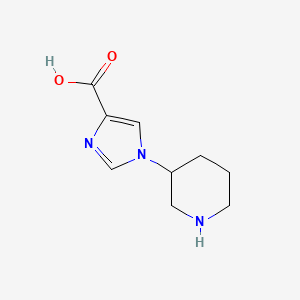


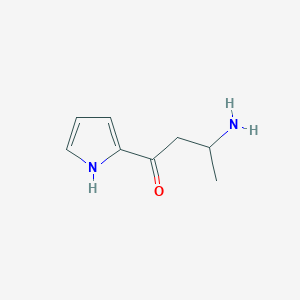

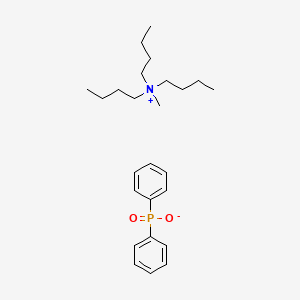


![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
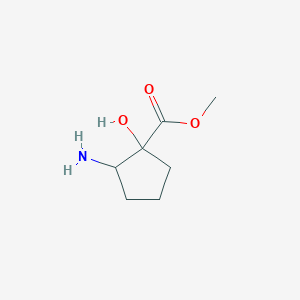
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)


